Peramivir, chemically known as (1S,2S,3S,4R)-3-[(1S)-1-(acetylamino)-2-ethylbutyl]-4-guanidino-2-hydroxycyclopentane-1-carboxylic acid, is a potent antiviral agent classified as a neuraminidase inhibitor. [] It exhibits activity against both influenza A and B viruses. [] Peramivir's primary role in scientific research is as a tool to study influenza virus replication and to develop new antiviral therapies.
Peramivir is derived from a cyclopentane structure and belongs to the class of neuraminidase inhibitors, which also includes oseltamivir and zanamivir. The compound's synthesis involves several chemical reactions that transform precursor materials into the final product, allowing for its clinical application against influenza viruses .
The synthesis of peramivir has been described through various methods, with a notable process involving eight steps that utilize Wins lactam and 2-ethyl butyl aldehyde as primary materials. The synthesis typically includes:
A recent patent outlines a more efficient process that eliminates the need for chromatographic purification, thereby enhancing yield and scalability for industrial production .
Peramivir has the empirical formula and a molecular weight of approximately 328.45 g/mol . Its structure features:
The molecular structure allows peramivir to form multiple hydrogen bonds with key residues in the neuraminidase enzyme, contributing to its high binding affinity compared to other neuraminidase inhibitors .
Peramivir's synthesis involves several key chemical reactions:
Each reaction step requires careful control of parameters such as temperature, pH, and reaction time to maximize yield and minimize byproducts .
Peramivir acts by inhibiting the neuraminidase enzyme on the surface of influenza viruses. The mechanism involves:
Peramivir exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as an antiviral agent in clinical settings .
Peramivir's primary application is in treating acute uncomplicated influenza in adults. Its intravenous formulation makes it suitable for:
Research continues into expanding its applications against other viral infections and optimizing its synthesis for better yield and lower costs .
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2